molecular formula C5H4Br2N2 B1314277 5,6-Dibromopyridin-2-amine CAS No. 89284-11-7

5,6-Dibromopyridin-2-amine

Cat. No. B1314277
CAS RN: 89284-11-7
M. Wt: 251.91 g/mol
InChI Key: SETWFMYLBKUBKF-UHFFFAOYSA-N
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Description

5,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2. It has a molecular weight of 251.907 .


Molecular Structure Analysis

The molecular structure of 5,6-Dibromopyridin-2-amine consists of a pyridine ring which is a six-membered heterocyclic scaffold, substituted at the 5 and 6 positions with bromine atoms and at the 2 position with an amine group .


Physical And Chemical Properties Analysis

5,6-Dibromopyridin-2-amine has a density of 2.1±0.1 g/cm3, a boiling point of 298.1±35.0 °C at 760 mmHg, and a flash point of 134.1±25.9 °C . Its exact mass is 249.874115 and it has a LogP value of 3.05 .

Scientific Research Applications

1. Synthesis of Bioactive Compounds

5,6-Dibromopyridin-2-amine plays a crucial role in the synthesis of 2-aminopyridines, which are significant in creating bioactive natural products and medicinally important compounds. These compounds are synthesized using reactions between 2,6-dibromopyridine and various amines, yielding high yields of 6-bromopyridine-2-amines. These are then used for C-C cross-coupling reactions, demonstrating the compound's value in organic synthesis and pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).

2. Copper-Catalyzed Synthesis

The compound is used in copper-catalyzed C-N bond-forming reactions, offering a practical method for synthesizing 6-substituted 2-bromopyridine compounds. This process is significant due to its high control of selectivity for the C-N cross-coupling reaction, simplifying the preparation of unsymmetrical 2,6-disubstituted pyridine-bridged compounds (Wang, Liu, Dai, & Hu, 2014).

3. Thermal Amination Reactions

Thermal amination reactions of 2,6-dibromopyridine with halogenated anilines have been successfully carried out, offering an alternative to palladium-catalyzed transformations. This solvent-free approach is notable for its lack of high-molecular-weight byproducts, showcasing another efficient method for the modification of pyridine derivatives (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

4. Synthesis of Azacalixarenes

Palladium-catalyzed aryl amination of 2,6-dibromopyridine has been used to synthesize new azacalixnpyridines. These macrocycles have been studied for their structure, conformation, and complexation abilities, particularly towards zinc ions, indicating potential applications in material science and coordination chemistry (Miyazaki, Kanbara, & Yamamoto, 2002).

5. Synthesis of Polyazamacrocycles

The Pd-catalyzed amination of 5,6-dibromopyridin-2-amine with linear polyamines and oxapolyamines has been explored to synthesize polyazamacrocycles. These findings suggest potential applications in creating complex molecular structures, which might be relevant in developing new materials or pharmaceuticals (Averin, Ulanovskaya, Pleshkova, Borisenko, & Beletskaya, 2007).

6. Exploration

6. Exploration in Organometallic Chemistry

5,6-Dibromopyridin-2-amine is involved in the synthesis of lithium and potassium amides of sterically demanding aminopyridines. This research is significant in organometallic chemistry, where it contributes to the understanding of metal-ligand interactions and the development of new organometallic compounds with potential applications in catalysis and material science (Scott, Schareina, Tok, & Kempe, 2004).

7. Copper Catalysis in Amination Reactions

The use of 5,6-Dibromopyridin-2-amine in copper-catalyzed amination reactions has been studied, demonstrating its utility in efficiently converting bromopyridines to aminopyridines. This method features low catalyst loading, mild reaction temperatures, and pressures, highlighting its applicability in more environmentally friendly and economical synthetic processes (Lang, Zewge, Houpis, & VolanteRalph, 2001).

8. Synthesis of Kinase Inhibitors

Research on 5,6-Dibromopyridin-2-amine has contributed to the synthesis of novel kinase inhibitors, which are critical in cancer research and treatment. The synthesis involves multiple steps, including palladium-catalyzed Suzuki-Miyaura cross-coupling, and has shown potential in inhibiting a series of Ser/Thr kinases, indicating its importance in medicinal chemistry (Deau et al., 2013).

Safety And Hazards

5,6-Dibromopyridin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately flush with plenty of water . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

5,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETWFMYLBKUBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546850
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromopyridin-2-amine

CAS RN

89284-11-7
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Che, Z Jin, F Yan, J You, J Xie, B Chen… - Journal of Medicinal …, 2021 - ACS Publications
The gain of cell motility is an essential prerequisite for cancer metastasis. The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been demonstrated to …
Number of citations: 7 pubs.acs.org
VSP Lingam, DH Dahale, VE Rathi… - Journal of Medicinal …, 2015 - ACS Publications
We report the design and synthesis of novel 5,6-diarylated pyridin-2(1H)-one derivatives as pharmacophoric PDE10A inhibitors. This highly potent molecular scaffold was developed …
Number of citations: 19 pubs.acs.org
R Syed, PL Mallipeddi, SM Ali Hussaini… - Nanocellulose and …, 2017 - Wiley Online Library
This chapter focuses on the recent research studies that are filed as patents (2010‐till date) on IAPs. It also throws light on the compounds of varied organic scaffolds as well as studies …
Number of citations: 0 onlinelibrary.wiley.com
RW Pipal - 2021 - search.proquest.com
In the field of synthetic organic chemistry, photocatalysis has emerged as a powerful visible light-driven platform for enabling the synthesis of complex molecular scaffolds. These …
Number of citations: 0 search.proquest.com

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